Glutamic acid diethyl ester
Description
Historical Context and Chemical Significance
The chemical significance of Diethyl 2-aminopentanedioate stems directly from its parent molecule, glutamic acid. The esterification to form the diethyl ester is a critical modification that allows for its use in a variety of synthetic applications where the reactive carboxylic acid groups of glutamic acid need to be temporarily protected. This strategy is fundamental in peptide synthesis, where stepwise addition of amino acids requires selective protection and deprotection of functional groups. By protecting the γ-carboxylic acid, the diethyl ester directs coupling reactions to the α-carboxyl group, which can enhance coupling efficiency and reduce undesirable side reactions like racemization.
In the broader context of chemical synthesis, Diethyl 2-aminopentanedioate, particularly its hydrochloride salt forms, serves as a key intermediate and a valuable chiral building block. a2bchem.com It is widely employed in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. a2bchem.com Its utility is especially pronounced in the field of asymmetric synthesis, where the goal is to create complex, stereochemically pure molecules. a2bchem.com The compound is also used in the preparation of specialized chiral ligands and catalysts. a2bchem.com Research from as early as 1969 utilized glutamic acid diethyl ester to investigate biological processes such as cell division, highlighting its long-standing role as a tool in biochemical studies. chemsrc.com
Structural Isomerism and Stereochemical Considerations
The most critical structural feature of Diethyl 2-aminopentanedioate is the presence of a chiral center at the second carbon atom (C2), the alpha-carbon. This chirality means the compound exists as a pair of enantiomers: the (S)-isomer and the (R)-isomer.
The stereochemical configuration is of paramount importance as it dictates the molecule's interaction with other chiral molecules, including biological receptors and enzymes, and determines its utility in stereoselective synthesis. a2bchem.com
(S)-Diethyl 2-aminopentanedioate: This enantiomer is derived from the naturally occurring amino acid, L-glutamic acid. It is systematically named diethyl (2S)-2-aminopentanedioate. Its hydrochloride salt is a common reagent in synthetic chemistry. rasayanconnect.compharmaffiliates.com
(R)-Diethyl 2-aminopentanedioate: This enantiomer is derived from D-glutamic acid. a2bchem.comchemicalbook.com Its systematic IUPAC name is (R)-Diethyl 2-aminopentanedioate. chemscene.com Like its (S)-counterpart, it is a valuable building block for asymmetric synthesis, enabling the formation of complex structures with high stereochemical purity. a2bchem.com
The precise three-dimensional arrangement of atoms in each enantiomer is crucial for its application. In asymmetric synthesis, using a pure enantiomer of Diethyl 2-aminopentanedioate as a starting material allows chemists to control the chirality of the final product, which is often essential for its intended function, particularly in pharmaceuticals. a2bchem.com
Stereoisomers of Diethyl 2-aminopentanedioate
| Property | (S)-Isomer (L-form) | (R)-Isomer (D-form) |
|---|---|---|
| Common Name | L-Glutamic acid diethyl ester | D-Glutamic acid diethyl ester |
| IUPAC Name | diethyl (2S)-2-aminopentanedioate | (R)-Diethyl 2-aminopentanedioate chemscene.com |
| CAS Number (for hydrochloride salt) | 1118-89-4 rasayanconnect.com | 1001-19-0 a2bchem.comchemscene.com |
| Molecular Formula (for hydrochloride salt) | C₉H₁₈ClNO₄ rasayanconnect.com | C₉H₁₈ClNO₄ a2bchem.comchemscene.com |
| Molecular Weight (for hydrochloride salt) | 239.70 g/mol | 239.70 g/mol chemscene.com |
Research Scope and Objectives of the Review
This review aims to provide a focused and scientifically rigorous overview of Diethyl 2-aminopentanedioate. The primary objective is to consolidate and present key information regarding its chemical identity, with a particular emphasis on its stereoisomers and their significance. The scope is strictly limited to the academic and research applications of the compound as a synthetic intermediate and chiral building block. By synthesizing findings from the existing scientific literature, this article seeks to underscore the compound's importance in organic chemistry, peptide synthesis, and the development of stereochemically defined molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl (2S)-2-aminopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7H,3-6,10H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERPVHLYIHBEFW-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1118-89-4 (hydrochloride) | |
| Record name | Glutamic acid diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016450412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90167772 | |
| Record name | Glutamic acid diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16450-41-2, 55895-85-7 | |
| Record name | Glutamic acid diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016450412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutamic acid diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL GLUTAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54QM1L3N85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Preparative Routes
Direct Esterification and Amination Strategies for Diethyl 2-aminopentanedioate Synthesis
The most common and direct method for synthesizing Diethyl 2-aminopentanedioate is the Fischer esterification of glutamic acid. This process involves treating glutamic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst. ontosight.ai This reaction effectively converts both carboxylic acid groups of the glutamic acid molecule into their corresponding ethyl esters.
Commonly used acid catalysts include thionyl chloride (SOCl₂), hydrogen chloride (HCl) gas, or sulfuric acid. ontosight.aiuni-muenchen.de In a typical procedure, L-glutamic acid is suspended in ethanol and cooled, after which thionyl chloride is added dropwise. uni-muenchen.de The reaction is initially performed at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to proceed to completion. uni-muenchen.de Alternatively, bubbling HCl gas through an ethanolic solution of glutamic acid at elevated temperatures (e.g., 60°C) for several hours can also yield the desired product. Microwave-assisted synthesis has also been explored as a method to improve yields, potentially reaching up to 90%.
Table 1: Direct Esterification Methods
| Starting Material | Reagents | Conditions | Source |
|---|---|---|---|
| L-Glutamic Acid | Ethanol, Thionyl Chloride | 0 °C to room temperature | uni-muenchen.de |
| L-Glutamic Acid | Ethanol, HCl gas | 60 °C for 2 hours | |
| Glutamic Acid | Ethanol, Acid Catalyst (e.g., H₂SO₄) | Reflux | ontosight.ai |
Reductive Synthesis Approaches to Diethyl 2-aminopentanedioate
Reductive methods provide an alternative pathway to Diethyl 2-aminopentanedioate, often starting from precursors that already contain the pentanedioate (B1230348) backbone. One such strategy involves the chemical reduction of Diethyl 2-cyanopentanedioate. The cyano group at the C2 position can be reduced to a primary amine, yielding Diethyl 2-aminopentanedioate.
Another significant reductive approach is the reductive amination of diethyl 2-oxopentanedioate (also known as diethyl α-ketoglutarate). This reaction involves treating the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the corresponding amine. While specific examples for the diethyl ester are less common in readily available literature, the analogous reductive amination using dimethyl 3-aminopentanedioate (B1238996) and a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) demonstrates the viability of this synthetic transformation. google.com
Table 2: Reductive Synthesis Strategies
| Starting Material | Key Transformation | Product | Source |
|---|---|---|---|
| Diethyl 2-cyanopentanedioate | Reduction of cyano group | Diethyl 2-aminopentanedioate | |
| Diethyl 2-oxopentanedioate | Reductive amination | Diethyl 2-aminopentanedioate | google.com |
Chiral Synthesis and Enantioselective Preparation of Diethyl 2-aminopentanedioate Stereoisomers
Controlling the stereochemistry at the α-carbon is crucial, as the biological activity of many molecules derived from Diethyl 2-aminopentanedioate is dependent on a specific enantiomer. a2bchem.com
Chiral Pool Synthesis: The most straightforward method for producing an enantiomerically pure product is to start from a chiral precursor. Syntheses that begin with L-glutamic acid (the (S)-enantiomer) naturally yield (S)-Diethyl 2-aminopentanedioate, while using D-glutamic acid produces the (R)-enantiomer. uni-muenchen.dea2bchem.comnih.gov This approach leverages the readily available and inexpensive chiral pool of amino acids to fix the stereocenter from the outset.
Chiral Auxiliaries: Another effective strategy involves the use of a chiral auxiliary. This method can be applied during reductive amination. For instance, diethyl 2-oxopentanedioate can be reacted with a chiral amine, such as (R)- or (S)-α-phenylethylamine, to form a diastereomeric imine intermediate. nih.gov Subsequent reduction of this intermediate with a reagent like sodium borohydride (B1222165) (NaBH₄) leads to a mixture of diastereomers that can be separated. nih.gov The final step involves the removal of the chiral auxiliary, typically through hydrogenolysis, to yield the enantiomerically enriched Diethyl 2-aminopentanedioate. nih.gov
Protecting Groups: In multi-step syntheses, especially those involving chiral centers, the use of protecting groups is essential to prevent racemization and unwanted side reactions. collectionscanada.gc.ca For glutamic acid derivatives, the amino group is often protected with a tert-butoxycarbonyl (Boc) group, while the carboxylic acids are protected as esters. The use of orthogonal protecting groups, which can be removed under different conditions, allows for selective manipulation of the molecule.
Table 3: Enantioselective Synthesis Strategies
| Strategy | Starting Material | Key Reagent/Concept | Expected Product | Source |
|---|---|---|---|---|
| Chiral Pool Synthesis | L-Glutamic Acid | Direct esterification | (S)-Diethyl 2-aminopentanedioate | uni-muenchen.de |
| Chiral Pool Synthesis | D-Glutamic Acid | Direct esterification | (R)-Diethyl 2-aminopentanedioate | a2bchem.comnih.gov |
| Chiral Auxiliary | Diethyl 2-oxopentanedioate | (S)-α-phenylethylamine, then reduction | Enantiomerically enriched Diethyl 2-aminopentanedioate | nih.gov |
Chemical Reactivity and Transformational Chemistry
Fundamental Reaction Pathways of Diethyl 2-aminopentanedioate
The primary reaction pathways for diethyl 2-aminopentanedioate involve transformations of its key functional groups. The ester groups can undergo hydrolysis under acidic or basic conditions to yield L-glutamic acid and ethanol (B145695). The amino group is nucleophilic and can readily participate in reactions with various electrophiles.
A key transformation is the reduction of the ester groups. For instance, the related compound diethyl 2-cyanopentanedioate can be reduced to form diethyl 2-aminopentanedioate. This highlights the accessibility of this amino acid derivative through various synthetic routes.
Furthermore, the amino group can be protected to allow for selective reactions at the ester functionalities. This strategy is fundamental in multi-step syntheses where precise control over reactivity is paramount.
Table 1: Key Reactions of Diethyl 2-aminopentanedioate
| Reaction Type | Reagents/Conditions | Product(s) |
| Hydrolysis | Acid or Base | L-Glutamic Acid, Ethanol |
| N-Acylation | Acyl Halides, Anhydrides | N-Acylated derivative |
| N-Alkylation | Alkyl Halides | N-Alkylated derivative |
| Peptide Coupling | Activated Amino Acids | Dipeptide |
Utility as a Synthon in Complex Molecule Synthesis
A synthon is a conceptual fragment in retrosynthetic analysis that represents a potential starting material in a chemical synthesis. ethz.ch Diethyl 2-aminopentanedioate is a prime example of a versatile synthon, providing a readily available five-carbon backbone with differentiated reactive sites.
Role in Targeted Pharmaceutical Precursor Synthesis
The structural framework of diethyl 2-aminopentanedioate is embedded in numerous biologically active molecules. Its utility as a chiral building block is particularly significant in the synthesis of pharmaceutical intermediates where stereochemistry is critical for efficacy. nbinno.com
Diethyl 2-aminopentanedioate is a documented intermediate in the synthesis of Pralatrexate, an antifolate drug used in the treatment of certain types of lymphoma. google.comgoogle.com The synthesis of Pralatrexate involves the coupling of a pteridine (B1203161) derivative with a side chain derived from glutamic acid. Diethyl 2-aminopentanedioate serves as a key precursor for this side chain, highlighting its importance in the production of this complex pharmaceutical agent. google.com
Contribution to Peptide and Oligopeptide Architectures
The amino acid nature of diethyl 2-aminopentanedioate makes it a natural building block for the synthesis of peptides and their oligomeric and polymeric analogs. fluorochem.co.uknih.gov
Diethyl L-glutamate hydrochloride, a closely related salt form, can be used in the synthesis of Oligo(γ-ethyl L-glutamate) through oligomerization catalyzed by the enzyme papain. chemicalbook.comottokemi.comchemicalbook.comsigmaaldrich.comscientificlabs.co.uk This enzymatic approach allows for the controlled formation of peptide bonds, leading to the creation of specific oligopeptide structures. ottokemi.comsigmaaldrich.comscientificlabs.co.uk
Beyond oligomers, diethyl L-glutamate can be utilized in polymerization and copolymerization reactions to generate poly(α-peptide) scaffolds. chemicalbook.comsigmaaldrich.com These synthetic polypeptides mimic natural proteins and are of significant interest for applications in drug delivery and materials science. nih.govnih.gov The polymerization is often catalyzed by proteases, again demonstrating the synergy between chemical synthesis and biocatalysis. chemicalbook.comsigmaaldrich.com The ability to create well-defined polypeptide structures opens avenues for the development of novel biomaterials with tailored properties. nih.govmdpi.comsemanticscholar.org
Polymerization and Copolymerization for Poly(α-peptide) Scaffolds
Foundation for Dendritic Macromolecular Constructs
Diethyl 2-aminopentanedioate has been identified as a key monomeric unit in the construction of dendritic polymers and other macromolecular structures. google.comgoogleapis.com Dendrimers are highly branched, three-dimensional macromolecules with a well-defined structure. The utility of diethyl 2-aminopentanedioate in this context stems from its trifunctional nature: it possesses a single amino group and two ester groups.
This functionality allows it to be used as a branching point in the synthesis of dendritic architectures. For instance, the amino group can be reacted with a core molecule or the branch of a growing dendrimer. Subsequently, the two ester groups can be hydrolyzed to carboxylic acids and then coupled with other amino-functionalized molecules, thereby creating two new branches. This process can be repeated iteratively to build up successive generations of the dendrimer, leading to a precise and controlled macromolecular structure.
In specific applications, diethyl 2-aminopentanedioate has been used as a substitute for similar building blocks, like (S)-dimethyl 2-aminosuccinate, in the synthesis of complex molecules intended for biological applications. google.comgoogleapis.com These dendritic structures can serve as scaffolds, where a therapeutic agent is attached to the termini at the periphery of the dendrimer. google.com
| Feature | Role in Dendrimer Synthesis | Associated Functional Groups |
| Initiation/Core Attachment | The amino group reacts with a core molecule. | -NH2 |
| Branching Point | The two ester functionalities allow for the attachment of two new units. | -COOEt, -COOEt |
| Generation Growth | Iterative reaction at the branch points leads to higher-generation dendrimers. | Amide bond formation |
Cyclization and Ring-Forming Reactions: Pyrrolidine-2-carboxamide (B126068) Derivatives
Diethyl 2-aminopentanedioate, as a derivative of glutamic acid, is a precursor for the synthesis of five-membered heterocyclic rings, specifically derivatives of pyrrolidone. A key reaction is intramolecular cyclization to form a pyroglutamic acid ester. This thermal condensation reaction involves the loss of an ethanol molecule, where the amino group attacks one of the ester carbonyl carbons. google.com The resulting product is an ethyl ester of pyroglutamic acid (ethyl 5-oxopyrrolidine-2-carboxylate).
This cyclization is a common transformation for glutamic acid and its esters and is often achieved through pyrolysis, sometimes under reduced pressure to facilitate the removal of the alcohol byproduct. google.com
Further reactions can lead to pyrrolidine-2-carboxamide derivatives. For example, the ester group of the resulting pyroglutamate (B8496135) can be reacted with an amine to form an amide bond, yielding a pyrrolidone-2-carboxamide. Alternatively, the lactam ring of the pyroglutamate can be reduced to form a pyrrolidine (B122466) ring. Subsequent amidation of the ester group would then produce a pyrrolidine-2-carboxamide derivative. These heterocyclic structures are significant scaffolds in medicinal chemistry. ru.nl
Advanced Analytical Characterization Techniques for Diethyl 2 Aminopentanedioate
Spectroscopic Modalities
Spectroscopy is indispensable for the structural elucidation of Diethyl 2-aminopentanedioate, providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for confirming the molecular structure of Diethyl 2-aminopentanedioate. Both ¹H (proton) and ¹³C (carbon-13) NMR provide unambiguous evidence of the compound's framework.
¹H NMR Analysis: In a typical ¹H NMR spectrum of the hydrochloride salt of Diethyl 2-aminopentanedioate, recorded in a solvent like Deuterium Oxide (D₂O), distinct signals corresponding to each unique proton environment are observed. The ethyl ester groups present characteristic signals: a triplet for the terminal methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons, arising from spin-spin coupling. The protons on the pentanedioate (B1230348) backbone also appear as multiplets in specific regions of the spectrum.
¹³C NMR Analysis: The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom in the molecule. Key signals include those for the carbonyl carbons (C=O) of the ester groups, which appear far downfield. The carbons of the ethyl groups (–OCH₂– and –CH₃) and the backbone carbons (α-carbon and methylene groups) are also resolved at characteristic chemical shifts.
Detailed spectral data for the hydrochloride salt of (2S)-Diethyl 2-aminopentanedioate are presented below.
Table 1: NMR Spectroscopic Data for Diethyl (2S)-2-aminopentanedioate Hydrochloride in D₂O An interactive data table presenting the NMR spectroscopic data.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment | Source |
|---|---|---|---|---|
| ¹H | ~4.20 | Quartet | –OCH₂ CH₃ | |
| ¹H | ~3.40 | Multiplet | α-CH | |
| ¹H | ~2.40–2.10 | Multiplet | –CH₂ –CH₂ – | |
| ¹H | ~1.30 | Triplet | –OCH₂CH₃ | |
| ¹³C | ~173.5, ~172.8 | Singlet | C =O (ester) | |
| ¹³C | ~60.1 | Singlet | –OCH₂ | |
| ¹³C | ~53.2 | Singlet | α-C | |
| ¹³C | ~30.4–28.1 | Singlet | –CH₂ –CH₂ – |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in Diethyl 2-aminopentanedioate.
Infrared (IR) Spectroscopy: The IR spectrum of Diethyl 2-aminopentanedioate (as its hydrochloride salt) shows strong, characteristic absorption bands that confirm its key structural features. A prominent absorption is observed around 1740 cm⁻¹, which is indicative of the C=O stretching vibration of the two ethyl ester groups. Additionally, a broad absorption band in the region of 2500–3000 cm⁻¹ corresponds to the ammonium (B1175870) chloride stretch, while N–H stretching vibrations of the protonated amine are visible near 3300 cm⁻¹.
Raman Spectroscopy: While specific research on the Raman spectrum of Diethyl 2-aminopentanedioate is not widely published, the expected spectrum would complement the IR data. Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, one would expect to observe characteristic scattering peaks for C-C backbone vibrations and symmetric stretches that may be weak in the IR spectrum. The C=O stretch of the ester groups would also be visible, providing confirmatory structural information. frontiersin.orgresearchgate.net
Table 2: Key Infrared (IR) Absorption Bands for Diethyl (2S)-2-aminopentanedioate Hydrochloride An interactive data table presenting the key IR absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Source |
|---|---|---|---|
| ~3300 | N–H Stretch | Protonated Amine (–NH₃⁺) | |
| ~2500–3000 | Ammonium Stretch | Ammonium Chloride |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating Diethyl 2-aminopentanedioate from reaction mixtures and for determining its purity, including its enantiomeric composition.
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the analysis of Diethyl 2-aminopentanedioate.
Achiral Applications: Reversed-phase HPLC is commonly employed to assess the chemical purity of Diethyl 2-aminopentanedioate. In this mode, a nonpolar stationary phase is used with a polar mobile phase to separate the compound from starting materials, byproducts, and degradation products. This analysis is critical for quality control during synthesis and purification. myfoodresearch.comgoogle.com
Chiral Applications: Since Diethyl 2-aminopentanedioate is a chiral molecule, existing as (R) and (S) enantiomers, chiral HPLC is crucial for separating these optical isomers. This is particularly important in pharmaceutical applications where stereochemistry is critical. nbinno.com A specific method for separating L-glutamic acid diethyl ester hydrochloride (the S-enantiomer) from its optical isomer has been developed. google.com This method utilizes a specialized chiral stationary phase to achieve baseline separation, allowing for the precise quantification of enantiomeric excess (ee). google.com
Table 3: Example of a Chiral HPLC Method for Separation of Diethyl 2-aminopentanedioate Enantiomers An interactive data table presenting an example of a chiral HPLC method.
| Parameter | Condition | Source |
|---|---|---|
| Chromatographic Column | DAICEL CROWNPAK CR-I (+), 3.0 x 150mm, 5 µm | google.com |
| Mobile Phase | pH 2.0 Perchloric acid aqueous solution : Acetonitrile (60:40 v/v) | google.com |
| Flow Rate | 1.0 mL/min | google.com |
| Column Temperature | 25 °C | google.com |
| Detection Wavelength | 205 nm | google.com |
| Retention Time (L-form) | ~8.916 min | google.com |
| Retention Time (D-form) | ~7.559 min | google.com |
Thermal Analysis Methods
Thermal analysis provides insight into the physicochemical properties of Diethyl 2-aminopentanedioate as a function of temperature, including its stability and decomposition profile.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. etamu.edu This technique is used to determine the thermal stability and decomposition temperature of Diethyl 2-aminopentanedioate. When subjected to TGA, the compound remains stable up to a certain temperature, after which a loss of mass is observed, corresponding to its decomposition. Studies on the hydrochloride salt of the diethyl ester indicate it has a decomposition temperature of approximately 200°C. This information is vital for establishing safe handling and storage conditions and for understanding the compound's behavior in thermally driven reactions. The analysis can discriminate between mass loss due to the volatilization of impurities and the actual thermal decomposition of the compound itself. core.ac.ukresearchgate.net
Table 4: List of Chemical Compounds Mentioned
| Compound Name | Other Names | Molecular Formula |
|---|---|---|
| Diethyl 2-aminopentanedioate | Diethyl glutamate (B1630785) | C₉H₁₇NO₄ |
| Diethyl (2S)-2-aminopentanedioate hydrochloride | L-Glutamic acid diethyl ester hydrochloride | C₉H₁₈ClNO₄ |
| Deuterium Oxide | Heavy water | D₂O |
| Perchloric acid | HClO₄ |
Differential Scanning Calorimetry (DSC) in Phase Transition and Energetic Studies
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is instrumental in determining key thermal properties such as melting point, glass transitions, and the enthalpy of phase transitions.
For L-Glutamic acid diethyl ester hydrochloride, DSC analysis is critical for understanding its thermal stability and purity. Research findings indicate that the melting point for this compound generally falls within the range of 108°C to 117°C. mdpi.comtcichemicals.com A recent study from 2023 investigating a series of hydrochlorides of L-glutamic acid alkyl esters reported melting points greater than 100°C. This study also identified glass transition temperatures (Tg) for these derivatives, which occurred between approximately -45°C and -17°C. mdpi.com The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state.
The table below summarizes the reported melting point ranges for L-Glutamic acid diethyl ester hydrochloride from various sources.
| Property | Temperature Range (°C) | Source(s) |
| Melting Point | 108-110 | scientificlabs.co.uk |
| Melting Point | 110-117 | tcichemicals.com |
| Melting Point | 114 | avantorsciences.com |
This interactive table provides a summary of the reported melting points. A full DSC thermogram, which would provide data on the enthalpy of fusion (the energy required to melt the solid), is not widely available in the reviewed literature.
Hot Stage Microscopy for Morphological and Phase Behavior Characterization
Hot Stage Microscopy (HSM) is a technique that combines a microscope with a temperature-controlled stage. It allows for the visual observation of a sample as it is heated or cooled, providing real-time information on morphological changes such as melting, crystallization, and polymorphic transformations.
While HSM is a powerful tool for characterizing the solid-state behavior of pharmaceutical and chemical compounds, specific research studies detailing the use of Hot Stage Microscopy for the morphological and phase behavior characterization of Diethyl 2-aminopentanedioate are not readily found in publicly accessible scientific literature. Such a study would typically involve heating the crystalline powder on the stage and recording images or videos of the changes. Observations would focus on alterations in crystal shape, size, and birefringence as the temperature approaches the melting point, providing visual confirmation of the thermal events detected by DSC.
X-ray Diffraction Crystallography
X-ray diffraction (XRD) is an indispensable technique for the solid-state characterization of crystalline materials. It provides detailed information about the atomic and molecular arrangement within a crystal lattice.
Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a molecule, including precise bond lengths, bond angles, and the absolute configuration of chiral centers. To perform this analysis, a suitable single crystal of the compound is required.
Despite its importance, detailed crystallographic data for L-Glutamic acid diethyl ester hydrochloride is noted to be limited in public databases like the Cambridge Structural Database (CSD). re3data.orgresearchgate.net Consequently, a complete crystal structure with atomic coordinates, unit cell dimensions, and space group information for Diethyl 2-aminopentanedioate is not currently available in the cited literature. Research often infers conformational properties by referencing analogous compounds, such as dimethyl L-glutamate hydrochloride, where studies have shown planar arrangements of the ester groups and specific ionic interactions between the protonated amine and the chloride ion which stabilize the crystal lattice.
Powder X-ray Diffraction (PXRD) and Simulated Patterns for Polymorphism and Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to identify crystalline phases, assess material purity, and investigate polymorphism. The technique involves directing X-rays at a powdered sample and measuring the scattering intensity as a function of the scattering angle (2θ). The resulting pattern is a unique fingerprint of the crystalline solid.
In a 2023 study, X-ray diffraction was used to confirm the crystalline nature of various L-glutamic acid alkyl ester hydrochlorides. mdpi.com However, the specific PXRD patterns with characteristic peak positions and intensities for Diethyl 2-aminopentanedioate hydrochloride are not provided in the available literature. Such data would be essential for identifying different polymorphic forms, which can have distinct physical properties. A PXRD analysis would also be used to confirm the phase identity of different batches and to detect any crystalline impurities.
Specialized Material Characterization
Moisture Sorption Isotherms in Hygroscopicity Assessment
Moisture sorption isotherms are plots that show the equilibrium moisture content of a material as a function of relative humidity (RH) at a constant temperature. This analysis is crucial for assessing the hygroscopicity of a compound, which is its tendency to take up and retain moisture from the atmosphere. This property is critical for determining appropriate handling, packaging, and storage conditions.
L-Glutamic acid diethyl ester hydrochloride is known to be a hygroscopic compound. researchgate.net The degree of hygroscopicity can be quantitatively assessed using techniques like Dynamic Vapor Sorption (DVS), which measures the mass change of a sample as it is exposed to a controlled RH profile. azom.com A typical hygroscopicity classification system is presented below.
| Hygroscopicity Class | Description | Weight Increase (at 25°C/80% RH) |
| H-1 | Non-hygroscopic | < 0.2% |
| H-2 | Slightly hygroscopic | ≥ 0.2% and < 2% |
| H-3 | Moderately hygroscopic | ≥ 2% and < 15% |
| H-4 | Very hygroscopic | ≥ 15% |
| This table is based on a common classification scheme for pharmaceutical materials and illustrates how a compound's hygroscopicity is categorized based on moisture uptake. researchgate.net |
While the hygroscopic nature of Diethyl 2-aminopentanedioate is acknowledged, specific experimental moisture sorption isotherm data, which would detail the extent of water uptake and characterize the sorption-desorption behavior (including hysteresis), are not available in the reviewed literature. Such an isotherm would reveal if the material is prone to physical changes, such as deliquescence or hydrate (B1144303) formation, at specific humidity levels. azom.com
Computational and Theoretical Investigations of Diethyl 2 Aminopentanedioate
Molecular Docking and In Silico Screening in Enzyme-Substrate Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Diethyl 2-aminopentanedioate, which is a derivative of the amino acid glutamate (B1630785), this method is instrumental in exploring its potential interactions with enzymes.
In silico screening, a broader computational approach, utilizes these docking methods to screen large libraries of compounds against a biological target. nih.gov While specific molecular docking studies focusing solely on Diethyl 2-aminopentanedioate are not extensively detailed in the provided results, the principles of this technique are well-established. For instance, studies on related compounds like dimethyl glutamate have employed molecular docking to investigate interactions with receptors. lookchem.commersin.edu.tr The process involves defining a target enzyme's active site and then computationally fitting Diethyl 2-aminopentanedioate into this site. The scoring functions used in docking algorithms then estimate the binding affinity, providing a prediction of how strongly the compound might interact with the enzyme.
This methodology is foundational in fields like drug discovery. For example, research into inhibitors for enzymes like the apical sodium-dependent bile acid transporter (ASBT) and Aurora A kinase involves synthesizing and computationally evaluating various compounds, some of which are structurally related to amino acid esters. ucl.ac.ukresearchgate.net The goal is to identify molecules that bind selectively and with high affinity to the target enzyme, potentially modulating its activity. ucl.ac.uk
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches to Reaction Mechanism Elucidation
To gain a deeper understanding of chemical reactions involving Diethyl 2-aminopentanedioate, researchers can employ hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. wikipedia.org This powerful computational tool allows for the study of reactions in complex environments like enzymes. henriquefernandes.ptnih.gov
The core principle of QM/MM is to partition the system into two regions. henriquefernandes.pt The chemically active site, where bond-breaking and bond-forming events occur—involving, for example, the amino and ester groups of Diethyl 2-aminopentanedioate—is treated with high-accuracy quantum mechanics (QM). frontiersin.orgresearchgate.net The remainder of the system, such as the surrounding protein and solvent molecules, is described using the more computationally efficient molecular mechanics (MM) force fields. wikipedia.orghenriquefernandes.pt
This dual approach provides a balance between accuracy and computational cost, making it feasible to model enzymatic reactions. semanticscholar.org For instance, QM/MM simulations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. rsc.org This allows for the detailed elucidation of reaction pathways, such as the hydrolysis of the ester groups or reactions involving the amino group of Diethyl 2-aminopentanedioate within an enzyme's active site. The accuracy of these simulations depends on factors like the choice of QM method (e.g., Density Functional Theory - DFT), the MM force field, and how the boundary between the QM and MM regions is handled. semanticscholar.orgwustl.edu
Thermochemical Predictions and Energy Release Potential Assessment
The thermochemical properties of Diethyl 2-aminopentanedioate, such as its heat of formation and potential for energy release upon decomposition, are critical for assessing its stability and hazard potential. Computational methods can predict these properties.
One study systematically evaluated the thermochemical stability and Energy Release Potential (ERP) for a large number of chemicals, including 1,5-Diethyl-2-aminopentanedioate (an isomer of Diethyl 2-aminopentanedioate). core.ac.uk The ERP is a criterion used to estimate the hazard associated with a substance. core.ac.uk In this research, the heat of formation and decomposition were calculated using computational tools and compared with experimental data from techniques like Differential Scanning Calorimetry (DSC). core.ac.uk
For 1,5-Diethyl-2-aminopentanedioate, the following data were reported:
| Property | Value | Classification |
| Formula | C9H17NO4 | |
| Heat of Formation (ΔH̃f) | -829.69 kJ/mol | |
| Max Decomposition Enthalpy (ΔHdec, max) | 1.50 kJ/g | |
| Energy Release Potential (ERP) | LOW | |
| Data sourced from a comprehensive study on the thermochemical stability of chemicals. core.ac.uk |
The "LOW" ERP classification suggests that, based on these theoretical predictions, the compound is considered to have a low risk of energetic decomposition under the tested conditions. core.ac.uk This type of computational assessment is vital in chemical process safety for predicting potential hazards without the need for extensive and potentially dangerous experimental testing. core.ac.uk
Biocatalytic and Enzymatic Research Applications of Diethyl 2 Aminopentanedioate
Substrate Recognition and Specificity in Biocatalytic Reactions
The utility of enzymes in organic synthesis stems from their remarkable specificity, enabling reactions to proceed with high chemo-, regio-, and stereoselectivity under mild conditions. Diethyl 2-aminopentanedioate, a diethyl ester of the amino acid glutamic acid, presents an interesting substrate for biocatalytic transformations, particularly enzymatic hydrolysis. The recognition of this molecule by an enzyme, and the subsequent specificity of the reaction, are governed by the precise three-dimensional fit between the substrate and the enzyme's active site.
Lipases, a class of serine hydrolases, are particularly well-suited for catalyzing the hydrolysis of ester bonds. unipd.it Their active site typically contains a catalytic triad (B1167595) of amino acid residues (e.g., Serine-Histidine-Aspartic Acid) that facilitates the cleavage of the ester linkage. nih.gov The substrate specificity of a lipase (B570770) is determined by the size, shape, and physicochemical properties of the binding pocket that accommodates the acyl and alcohol portions of the ester substrate. diva-portal.orgnih.gov For a molecule like Diethyl 2-aminopentanedioate, a lipase must accommodate the aminopentanedioate backbone while selectively acting on one of the two ethyl ester groups.
Enzymatic Hydrolysis by Lipases (e.g., Candida antarctica Lipase B)
Candida antarctica lipase B (CALB) is a widely utilized and robust biocatalyst known for its broad substrate tolerance and high selectivity in various transformations, including the hydrolysis and desymmetrization of diesters. google.comsemanticscholar.orginternationaljournalssrg.org While direct research on the enzymatic hydrolysis of Diethyl 2-aminopentanedioate by CALB is not extensively documented in publicly available literature, significant insights can be drawn from studies on structurally analogous compounds, such as other glutamic acid diesters and dicarboxylic acid diesters.
The hydrolysis of Diethyl 2-aminopentanedioate by CALB would involve the cleavage of one or both of its ethyl ester linkages to yield the corresponding monoester (ethyl 2-amino-5-carboxy-pentanoate or ethyl 2-amino-4-carboxy-pentanoate) and ultimately L-glutamic acid. A key aspect of this transformation is the potential for regioselectivity (preferential hydrolysis of the α- or γ-ester) and enantioselectivity (preferential hydrolysis of one enantiomer in a racemic mixture).
Research on the CALB-catalyzed desymmetrization of 3-alkyl glutamic acid diesters has demonstrated that the enzyme can effectively perform monohydrolysis with high conversion rates and significant enantioselectivity. internationaljournalssrg.org For instance, the diallyl ester of 3-isobutyl glutamic acid was converted to the corresponding monoester with 93% enantiomeric excess at 100% conversion. internationaljournalssrg.org This suggests that CALB can readily access and act upon glutamic acid diesters. Furthermore, studies on the CALB-catalyzed amidation of N-protected D-glutamic acid diesters showed high regioselectivity, with the reaction preferentially occurring at the γ-ester position. This inherent selectivity provides a strong indication that the hydrolysis of Diethyl 2-aminopentanedioate would also likely proceed with a degree of regioselectivity.
The presence of an unprotected amino group at the C2 position is a critical feature of Diethyl 2-aminopentanedioate. Studies on the lipase-catalyzed hydrolysis of other N-unprotected amino acid esters have shown that enzymes can effectively catalyze this reaction, often with a high degree of enantioselectivity, typically favoring the L-enantiomer. nih.gov
The general mechanism for CALB-catalyzed hydrolysis involves the formation of a tetrahedral intermediate at the active site serine residue. nih.gov The stereospecificity pocket of CALB will influence which enantiomer of the substrate can bind most effectively to allow for this catalytic step. Given CALB's known preference for L-amino acid derivatives in many cases, it is probable that it would selectively hydrolyze the L-enantiomer of racemic Diethyl 2-aminopentanedioate.
While specific experimental data for the hydrolysis of Diethyl 2-aminopentanedioate is not available, a representative table of research findings for the hydrolysis of analogous dicarboxylic acid diesters by CALB (Novozym 435) can illustrate the expected outcomes of such a reaction.
Table 1: Representative Data for the Enantioselective Hydrolysis of Dicarboxylic Acid Diesters with Candida antarctica Lipase B (Novozym 435) *
| Substrate (Diester) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess of Product (ee, %) |
| Bis(1-phenylethyl) glutarate | 24 | 45 | >99 (for (R)-1-phenylethanol) |
| Bis(1-phenylethyl) adipate (B1204190) | 24 | 48 | >99 (for (R)-1-phenylethanol) |
| Diethyl 3-phenylglutarate | 48 | ~50 | >95 (for the monoester) |
| Diallyl 3-isobutylglutarate | Not specified | 100 | 93 (for the monoester) |
This table is illustrative and compiled from data on analogous compounds to demonstrate the potential of CALB in the selective hydrolysis of diesters. internationaljournalssrg.orglookchem.com The data for glutarate and adipate esters is based on the enantioselective hydrolysis releasing a chiral alcohol, while the data for phenylglutarate and isobutylglutarate reflects the desymmetrization of the diester itself.
These findings from related systems strongly support the potential of Candida antarctica lipase B as an effective biocatalyst for the selective hydrolysis of Diethyl 2-aminopentanedioate, offering a promising route to chiral monoesters and L-glutamic acid.
Q & A
Q. What are the recommended synthesis methods for Diethyl 2-aminopentanedioate, and how can purity be optimized?
- Methodology : Diethyl 2-aminopentanedioate is synthesized via esterification of L-glutamic acid using ethanol in acidic conditions (e.g., HCl as a catalyst). Key steps include refluxing under anhydrous conditions, neutralization, and purification via recrystallization or column chromatography. Purity optimization requires monitoring reaction progress (TLC or HPLC) and ensuring thorough removal of unreacted starting materials. Storage in airtight containers at low temperatures (<4°C) minimizes hydrolysis .
- Data Validation : Cross-check NMR (¹H/¹³C) spectra with literature values (e.g., δ ~1.2–1.4 ppm for ethyl groups) to confirm ester formation and absence of impurities .
Q. What safety protocols are critical when handling Diethyl 2-aminopentanedioate in laboratory settings?
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with skin/eyes. The compound’s hydrochloride salt (e.g., CAS 1118-89-4) may require additional precautions due to hygroscopicity .
- Storage : Keep in sealed, light-resistant containers in cool, dry environments. Stability tests (e.g., periodic HPLC analysis) are recommended to detect degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) for Diethyl 2-aminopentanedioate derivatives?
- Analytical Workflow :
Cross-Validation : Use complementary techniques (e.g., IR for functional groups, mass spectrometry for molecular weight).
Solvent Effects : Compare NMR spectra in deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding or aggregation artifacts.
Computational Aids : Perform DFT calculations to predict NMR shifts and compare with experimental data (e.g., Gaussian or ORCA software) .
- Case Study : A 2020 study resolved conflicting ¹³C NMR data for a similar ester by correlating computational predictions with experimental results, identifying solvent-induced conformational changes .
Q. What experimental design considerations are essential when using Diethyl 2-aminopentanedioate in peptide synthesis?
- Reactivity : The ethyl ester groups act as protecting groups for glutamic acid. Optimize deprotection conditions (e.g., acidic hydrolysis vs. enzymatic cleavage) to avoid side reactions.
- Coupling Strategies : Use carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation. Monitor coupling efficiency via ninhydrin tests or LC-MS .
- Stability : Assess pH-dependent stability (e.g., under basic conditions, esters may hydrolyze prematurely). Pre-screen conditions using model peptides .
Q. How can computational models (e.g., DFT) predict the reactivity of Diethyl 2-aminopentanedioate in novel reactions?
- Protocol :
Geometry Optimization : Use software like Gaussian to model ground-state structures.
Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
Transition-State Analysis : Simulate reaction pathways (e.g., ester hydrolysis) to predict activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
